(5,6-dimethoxynaphthalen-2-yl)boronic Acid

描述

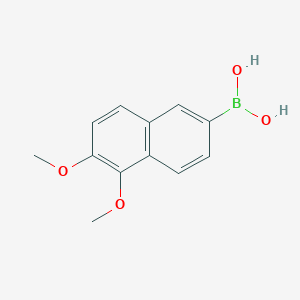

Structure

2D Structure

属性

IUPAC Name |

(5,6-dimethoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-11-6-3-8-7-9(13(14)15)4-5-10(8)12(11)17-2/h3-7,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBGYYPPMQOBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=C(C=C2)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433802 | |

| Record name | (5,6-Dimethoxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151826-10-7 | |

| Record name | (5,6-Dimethoxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Setup and Catalysis

A mixture of 2-bromo-5,6-dimethoxynaphthalene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), palladium(II) acetate (2–5 mol%), and a phosphine ligand (e.g., 1,1′-bis(diphenylphosphino)ferrocene, dppf) is stirred in anhydrous dioxane under nitrogen. Potassium acetate (3.0 equiv) is added as a base to facilitate transmetallation. The reaction is heated to 80–100°C for 12–24 hours, monitored by thin-layer chromatography (TLC) for halide consumption.

Isolation of Boronic Ester

Post-reaction, the mixture is cooled, filtered through Celite®, and concentrated under reduced pressure. The crude boronic ester (e.g., pinacolato-(5,6-dimethoxynaphthalen-2-yl)boronate) is purified via silica gel chromatography (hexane/ethyl acetate). Typical yields range from 70% to 85%, consistent with analogous naphthalene borylations.

Acidic Hydrolysis to Boronic Acid

The boronic ester is dissolved in tetrahydrofuran (THF) and treated with 1 M hydrochloric acid (3 equiv) at 0°C. After stirring for 1 hour, the solution is neutralized with NaOH (1 M), and the aqueous layer is extracted with diethyl ether. Acidification of the basic aqueous phase with HCl (37%) precipitates the boronic acid, which is isolated via filtration and dried under vacuum.

Lithium-Halogen Exchange and Boronation

This method exploits the reactivity of aryl lithium intermediates generated from halogenated precursors.

Generation of Aryl Lithium Species

2-Bromo-5,6-dimethoxynaphthalene (1.0 equiv) is dissolved in dry THF under argon and cooled to −78°C. A solution of n-butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise, forming a deep red lithium intermediate. The reaction is stirred for 30 minutes to ensure complete metalation.

Quenching with Trimethyl Borate

Trimethyl borate (3.0 equiv) is added to the lithium species at −78°C, and the mixture is allowed to warm to room temperature overnight. Methanol (5 mL) is added to hydrolyze the borate ester, followed by 1 M HCl to protonate the boronic acid. The product is extracted with ethyl acetate, washed with brine, and concentrated. Recrystallization from hot ethanol affords pure this compound in 60–75% yield.

Hydrolysis of Boronic Esters

Boronic esters, such as those derived from tartaric acid or pinacol, serve as protected intermediates for boronic acid synthesis.

Ester Synthesis

A mixture of 2-bromo-5,6-dimethoxynaphthalene (1.0 equiv), dibenzyl-(L)-tartrate (1.2 equiv), and activated molecular sieves in toluene is refluxed under Dean-Stark conditions to remove water. After 20 hours, the mixture is filtered, and the solvent is evaporated to yield the dibenzyl tartrate boronic ester.

Acidic or Basic Hydrolysis

The ester is dissolved in methanol and treated with aqueous HCl (1 M) at 0°C. After 2 hours, the solution is neutralized with NaOH, and the boronic acid precipitates upon acidification. Alternatively, hydrolysis under basic conditions (Na2CO3, H2O/THF) followed by acid workup achieves similar results.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Purity | Key Advantages |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl2, B2pin2 | 70–85 | >95% | High efficiency, scalable |

| Lithium-Halogen Exchange | n-BuLi, B(OMe)3 | 60–75 | 90–95% | No palladium required |

| Boronic Ester Hydrolysis | Dibenzyl tartrate, HCl | 50–65 | 85–90% | Mild conditions, avoids harsh reagents |

Critical Considerations in Synthesis

化学反应分析

Types of Reactions: (5,6-Dimethoxynaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.

Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted naphthalenes with various functional groups.

科学研究应用

Organic Synthesis

1.1. Suzuki-Miyaura Coupling

One of the primary applications of (5,6-dimethoxynaphthalen-2-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst and a base. The compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

1.2. Other Chemical Reactions

In addition to Suzuki-Miyaura coupling, this compound can participate in various other chemical reactions:

- Oxidation : The boronic acid group can be oxidized to form corresponding alcohols or phenols.

- Nucleophilic Substitution : The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions to yield various derivatives .

Biological Applications

2.1. Sensor Development

Boronic acids are known for their ability to interact with diols, making them useful in developing sensors and probes for detecting biological molecules. This compound can be utilized in creating selective sensors for glucose and other carbohydrates, which are important in diabetes monitoring .

2.2. Enzyme Inhibition

Research has shown that boronic acid derivatives can act as enzyme inhibitors, particularly targeting serine proteases and kinases. This compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases .

Medicinal Chemistry

3.1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives have shown promising activity against various cancer cell lines, indicating their potential as therapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| QW12 | HeLa | 0.8 |

| QW12 | PC3 | 2.6 |

| QW12 | A549 | 3.8 |

| QW12 | HCT116 | 4.0 |

The table above summarizes the cytotoxicity results of a derivative of this compound against different cancer cell lines.

Industrial Applications

The compound is also valuable in industrial settings for producing pharmaceuticals and agrochemicals due to its reactivity and ability to form stable complexes with various substrates . Its applications extend to fine chemical synthesis where high selectivity and efficiency are required.

作用机制

The mechanism of action of (5,6-dimethoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The boronic acid group interacts with diols and other nucleophiles, forming reversible covalent bonds that are useful in various chemical and biological applications .

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electronic Effects: The dual methoxy groups in this compound likely lower its pKa compared to mono-methoxy analogs (e.g., 6-methoxynaphthalen-2-yl boronic acid) due to enhanced electron donation, stabilizing the boronate conjugate base .

Antiproliferative Effects

- Phenanthren-9-yl boronic acid : Exhibits cytotoxicity in triple-negative breast cancer (4T1 cells) with IC₅₀ = 0.2251 µM .

- (6-Hydroxynaphthalen-2-yl)boronic acid : Shows potent activity (IC₅₀ = 0.1969 µM) in the same model, attributed to interactions with serine proteases or transcription factors .

- The increased electron density could enhance interactions with electron-deficient biological targets, though excessive lipophilicity might reduce bioavailability.

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A . This highlights the role of methoxy groups in optimizing inhibitor potency.

生物活性

(5,6-Dimethoxynaphthalen-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the formation of boronate esters, which can interact with various biological targets. These interactions often involve inhibition of proteasomes and other enzymes critical for cellular function:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases. The compound has shown promise as an inhibitor of Class C β-lactamases, which are important in combating antibiotic resistance in pathogens like Acinetobacter baumannii .

- Cell Cycle Arrest : Research indicates that compounds similar to this compound can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .

Biological Activity

A summary of the biological activities associated with this compound is presented in the following table:

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antitumor Activity : A study evaluated the efficacy of related compounds in inhibiting tumor cell lines. The compound showed significant cytotoxicity against HeLa cells with an IC50 value of 3.10 ± 0.02 μM. This was attributed to its ability to generate ROS and inhibit key signaling pathways involved in cell survival, such as STAT3 phosphorylation .

- Antibiotic Resistance : Another research focused on its role as a β-lactamase inhibitor. The compound was shown to restore susceptibility to antibiotics in resistant bacterial strains by effectively inhibiting their β-lactamase enzymes .

- Biofilm Inhibition : Research demonstrated that this compound could significantly reduce biofilm formation by Pseudomonas aeruginosa, highlighting its potential utility in treating infections associated with biofilms, particularly in immunocompromised patients .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the therapeutic potential of this compound:

- Absorption and Distribution : Initial studies suggest that this compound can be administered intravenously but may require optimization to enhance its concentration at therapeutic targets .

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying (5,6-dimethoxynaphthalen-2-yl)boronic acid to ensure high yields and purity for cross-coupling reactions?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of substituted naphthalene derivatives. Key steps include:

- Protection of hydroxyl groups : Use methoxy groups to stabilize the aromatic ring during synthesis (common in dimethoxy-substituted arylboronic acids) .

- Purification : Chromatography (e.g., silica gel) or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) to remove unreacted boronic acid intermediates .

- Quality control : Confirm purity via / NMR and HPLC-MS, ensuring absence of boroxine byproducts (common in boronic acid syntheses) .

Q. How can researchers design effective Suzuki-Miyaura coupling reactions using this compound as a building block?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh) or Pd(dppf)Cl for electron-rich aryl partners, optimizing ligand-to-metal ratios to prevent catalyst poisoning .

- Solvent/base systems : Employ toluene/ethanol (3:1) with NaCO as a base for mild conditions, or DMF/KPO for sterically hindered substrates .

- Monitoring : Track reaction progress via TLC or in situ NMR to detect boronate ester intermediates .

Q. What strategies mitigate hydrolysis or oxidation of this compound during storage and handling?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N) at −20°C in amber vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) to avoid moisture .

- Stabilization : Convert to more stable MIDA (N-methyliminodiacetic acid) boronates for long-term storage, regenerating the boronic acid via mild hydrolysis before use .

Advanced Research Questions

Q. How do the kinetic properties of this compound binding to diols (e.g., sugars) influence its utility in real-time chemosensing applications?

- Methodological Answer :

- Stopped-flow kinetics : Measure binding rates (k/k) with diols (e.g., fructose, glucose) at physiological pH using fluorescence quenching assays. For example, kon values typically follow D-fructose > D-glucose, correlating with thermodynamic affinity .

- Sensor design : Incorporate steric tuning via methoxy groups to enhance selectivity for specific diols, leveraging steric hindrance to reduce non-specific binding .

Q. What crystallographic or computational approaches resolve structural contradictions in polymorphic forms of arylboronic acids like this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Analyze hydrogen-bonding networks (e.g., B–O···H interactions) to distinguish polymorphs. For example, two polymorphs of (naphthalen-1-yl)boronic acid exhibit distinct C–C bond angles and packing motifs .

- DFT modeling : Compare calculated vs. experimental bond lengths/dihedral angles to validate polymorph stability, incorporating solvent effects (e.g., methanol vs. water) .

Q. How does the introduction of methoxy groups at the 5,6-positions of naphthalen-2-ylboronic acid affect its biological activity in anticancer drug discovery?

- Methodological Answer :

- Tubulin polymerization assays : Compare IC values of methoxy-substituted derivatives vs. non-substituted analogs (e.g., combretastatin A-4 derivatives). Methoxy groups enhance solubility and bioavailability while maintaining tubulin-binding affinity .

- Apoptosis assays : Use flow cytometry (FACScan) to quantify caspase activation in cancer cell lines (e.g., Jurkat) after exposure, correlating structural modifications with apoptotic efficiency .

Q. What role do boronic acid-functionalized polymers play in glucose-responsive material design, and how can this compound be adapted for such systems?

- Methodological Answer :

- Polymer synthesis : Covalently graft the boronic acid to acrylamide backbones (e.g., poly(3-acrylamidophenylboronic acid)) via radical polymerization. The methoxy groups enhance diol-binding reversibility at neutral pH .

- Glucose sensitivity testing : Measure sol-gel transitions or fluorescence responses in PBS buffer with varying glucose concentrations (0–20 mM), optimizing crosslinking density for rapid response times (<10 s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。